molecular formula C8H4F5NO B1401114 N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide CAS No. 1378573-08-0

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide

Cat. No. B1401114
CAS RN: 1378573-08-0
M. Wt: 225.11 g/mol
InChI Key: RKFHPNIZMPQLFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy . The analysis would include bond lengths, bond angles, and the spatial arrangement of atoms.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound undergoes .

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide derivatives have been studied for their analgesic and anti-inflammatory properties. For instance, 5-(2,4-Difluorophenyl)salicylic acid, a related compound, has shown significant efficacy and safety as an analgesic and anti-inflammatory agent, outperforming aspirin in certain aspects (Hannah et al., 1978).

Chemical Synthesis and Reactivity

  • The compound has been used in the synthesis of various chemical reagents. For example, it was involved in the preparation of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a site-selective electrophilic fluorinating agent (Banks et al., 1996).
  • It has also been studied in reactions with alkenes and dienes in oxidative systems, leading to various iodinated and cyclized products (Shainyan et al., 2015).

Structural Studies

  • The structure of derivatives of N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide has been a subject of research, with studies focusing on the crystal, solution, and gas phase structures (Sterkhova et al., 2019).

Applications in Antiplasmodial Research

  • Derivatives of the compound have been synthesized and evaluated for potential antiparasitic, specifically antiplasmodial, properties. The research explored how the chemical structure influences biological activity against Plasmodium falciparum, the parasite causing malaria (Mphahlele et al., 2017).

Antimicrobial and Antioxidant Properties

  • Some studies have investigated the antimicrobial and antioxidant properties of N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide derivatives, revealing notable activity against various microorganisms and free radicals (Balachandran et al., 2015).

Antibacterial Agent Synthesis

  • The compound has been utilized in the synthesis of novel antibacterial agents, such as fluorine-substituted amino-1,2,4-triazines, showing effectiveness against various bacteria (Alharbi & Alshammari, 2019).

Mechanism of Action

If the compound has a biological activity, the mechanism of action describes how the compound interacts with biological systems to produce its effects .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes handling and storage recommendations .

properties

IUPAC Name

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c9-4-1-5(10)3-6(2-4)14-7(15)8(11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFHPNIZMPQLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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